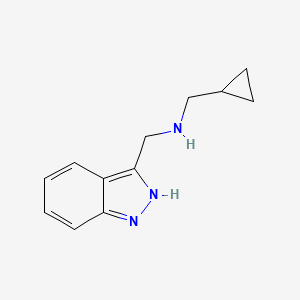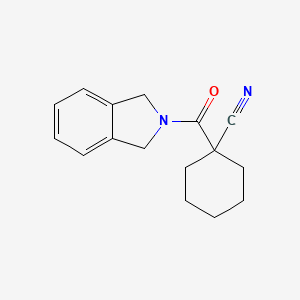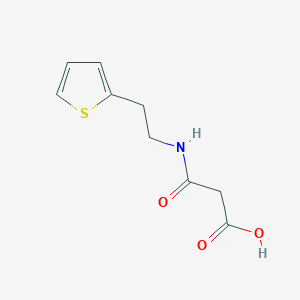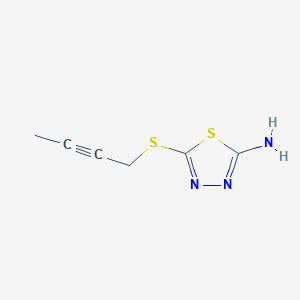
1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective serotonin receptor agonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have a high affinity for the 5-HT1A and 5-HT1B serotonin receptors, which are involved in the regulation of mood, anxiety, and stress. As such, the compound has been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder (PTSD).
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine involves the activation of the 5-HT1A and 5-HT1B serotonin receptors. The compound acts as an agonist, meaning that it binds to these receptors and stimulates their activity. This results in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety and stress. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine in lab experiments is its high selectivity for the 5-HT1A and 5-HT1B serotonin receptors. This allows researchers to specifically target these receptors and study their effects on various neurotransmitters and physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine. One potential direction is the investigation of its therapeutic potential in the treatment of depression, anxiety disorders, and PTSD. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, further research may be conducted to optimize the synthesis method and improve the safety and efficacy of the compound.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine involves the reaction of 2H-indazole-3-carboxaldehyde with cyclopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBUAIPAQJEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)



![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
